2-Bromo-6-methoxypyridin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-methoxypyridin-4-ol: is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of a bromine atom at the second position, a methoxy group at the sixth position, and a hydroxyl group at the fourth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methoxypyridin-4-ol typically involves the bromination of 6-methoxypyridin-4-ol. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Bromo-6-methoxypyridin-4-ol can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group at the fourth position can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyridin-4-ol derivatives can be obtained.
Oxidation Products: Ketones or aldehydes at the fourth position.
Reduction Products: De-brominated or modified pyridin-4-ol derivatives.
Scientific Research Applications
Chemistry: 2-Bromo-6-methoxypyridin-4-ol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used to study the effects of brominated pyridine derivatives on biological systems. It may also be used in the development of new bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. It may also find applications in material science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methoxypyridin-4-ol depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine atom and the methoxy group can influence its binding affinity and specificity towards these targets. The hydroxyl group at the fourth position may participate in hydrogen bonding interactions, further modulating its activity.
Comparison with Similar Compounds
- 2-Bromo-3-methoxypyridin-4-ol
- 2-Bromo-6-iodo-3-methoxypyridin-4-ol
- 2-Bromo-5-iodo-3-methoxypyridin-4-ol
Comparison: Compared to similar compounds, 2-Bromo-6-methoxypyridin-4-ol is unique due to the specific positioning of the bromine and methoxy groups. This unique arrangement can result in different chemical reactivity and biological activity. For example, the presence of the methoxy group at the sixth position may enhance its solubility and stability, while the bromine atom at the second position can influence its reactivity in substitution reactions.
Properties
Molecular Formula |
C6H6BrNO2 |
---|---|
Molecular Weight |
204.02 g/mol |
IUPAC Name |
2-bromo-6-methoxy-1H-pyridin-4-one |
InChI |
InChI=1S/C6H6BrNO2/c1-10-6-3-4(9)2-5(7)8-6/h2-3H,1H3,(H,8,9) |
InChI Key |
PFHVQBPONCWXKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)C=C(N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.